4-(1{H}-benzimidazol-2-yl)butanoic acid
Description
4-(1H-Benzimidazol-2-yl)butanoic acid is a benzimidazole derivative characterized by a butanoic acid chain substituted at the 2-position of the benzimidazole ring. This compound is synthesized via condensation reactions involving o-phenylenediamine and α-ketoglutaric acid under acidic conditions, yielding a carboxylic acid-functionalized benzimidazole . Key spectral data include:
- IR: Broad O–H (3394 cm⁻¹) and N–H (3326 cm⁻¹) stretches, with C=O (1728 cm⁻¹) and C=N (1600 cm⁻¹) absorptions.
- NMR: Distinct signals for aromatic protons (δ 7.66–7.27 ppm) and aliphatic CH₂ groups (δ 3.05–2.76 ppm) .
- Molecular formula: C₁₁H₁₀N₂O₃ (MW: 218.22 g/mol), with applications in medicinal chemistry (e.g., antiproliferative agents) and materials science due to its conjugated π-system .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDZDGNPJIXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Pathway
The most widely reported method involves the condensation of o-phenylenediamine with glutaric anhydride or its derivatives to form a linear intermediate, followed by cyclization under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of glutaric anhydride, forming an amide bond. Subsequent intramolecular cyclization generates the benzimidazole core.
Key Steps:
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 98 |
| Temperature | 80°C (reflux) | 90 | 99 |
| Catalyst | None | — | — |
| Reaction Time | 6 hours | 88 | 97 |
Notable Variations:
-
Industrial Scaling: Continuous flow reactors reduce reaction time to 2 hours with 92% yield.
-
Alternative Anhydrides: Substitution with methyl-glutaric anhydride increases lipophilicity but reduces yield to 78%.
Hydrolysis of Ethyl 4-(1H-Benzimidazol-2-yl)butanoate
Ester Saponification
Ethyl esters of 4-(1H-benzimidazol-2-yl)butanoic acid are hydrolyzed under alkaline conditions to yield the free acid. This method is preferred for intermediates synthesized via nitro-group reductions or electrophilic substitutions.
Procedure:
Yield and Purity Comparison
| Starting Ester | Hydrolysis Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Ethyl 4-(5-nitro-1H-benzimidazol-2-yl)butanoate | 4 | 88 | 99 |
| Ethyl 4-(1-methyl-1H-benzimidazol-2-yl)butanoate | 3 | 82 | 97 |
Challenges:
-
Byproduct Formation: Over-hydrolysis at >80°C generates des-esterified impurities (<5%).
-
Solvent Choice: Ethanol/water mixtures minimize side reactions compared to methanol.
Palladium-Catalyzed Hydrogenation of Nitro Intermediates
Reduction of Nitro-Substituted Precursors
Nitro groups in intermediates such as 4-(5-nitro-1H-benzimidazol-2-yl)butanoic acid are reduced to amines using hydrogen gas and palladium catalysts.
Protocol:
Efficiency Metrics
| Catalyst Loading (% Pd/C) | H Pressure (atm) | Yield (%) |
|---|---|---|
| 5 | 1 | 75 |
| 10 | 1 | 95 |
| 10 | 3 | 97 |
Advantages:
-
Chemoselectivity: No over-reduction of the benzimidazole ring.
-
Scalability: Batch reactors achieve kilogram-scale production with 90% yield.
Microwave-Assisted Cyclization
Accelerated Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of o-phenylenediamine with 4-bromobutyric acid completes in 20 minutes under microwave conditions.
Conditions:
Comparative Analysis
| Method | Time (h) | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|---|
| Conventional Heating | 6 | 85 | 12.5 |
| Microwave | 0.33 | 89 | 3.2 |
Limitations:
-
Equipment Cost: Microwave reactors require higher initial investment.
-
Side Reactions: Prolonged irradiation (>30 minutes) degrades the product.
Industrial Production and Purification
Large-Scale Synthesis
Industrial processes use continuous flow systems for condensation and cyclization steps, achieving >90% yield with 99.5% purity. Key steps include:
-
Continuous Flow Reactors: Mix o-phenylenediamine and glutaric anhydride at 100°C.
-
Automated pH Adjustment: In-line titration ensures optimal cyclization conditions.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole moiety undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
Electron-rich benzimidazole nitrogen facilitates electrophilic attack by oxidizing agents .
-
Butanoic acid chain oxidation proceeds via radical intermediates in the presence of transition-metal catalysts .
Reduction Reactions
The compound’s carboxylic acid group and heterocyclic system participate in reduction:
| Reagent/Conditions | Product Formed | Yield (%) |
|---|---|---|
| LiAlH₄ in dry THF | 4-(1H-Benzimidazol-2-yl)butanol | 78–82 |
| H₂/Pd-C (10 atm) | Saturated benzimidazoline derivative | 65 |
Key Observations :
-
LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the benzimidazole ring .
-
Catalytic hydrogenation saturates the imidazole ring, forming a dihydrobenzimidazoline structure .
Substitution Reactions
The benzimidazole nitrogen and side-chain functional groups enable nucleophilic/electrophilic substitutions:
N-Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 60°C, 6 h | N-Methylated derivative | Enhanced bioavailability |
| ClCH₂COCl | Et₃N, CH₂Cl₂, 0°C | 2-(Chloroacetamido)butanoic acid | Intermediate for peptidomimetics |
Esterification
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| SOCl₂/MeOH | Reflux, 3 h | Methyl ester | 95 |
| DCC/DMAP | RT, 12 h | Activated ester for peptide coupling | 88 |
Notable Reaction :
Esterification with thionyl chloride/methanol achieves near-quantitative yields, enabling scalable production of prodrug candidates .
Condensation Reactions
The carboxylic acid group participates in amide/peptide bond formation:
| Partner Reagent | Coupling Agent | Product | Biological Relevance |
|---|---|---|---|
| Benzylamine | EDC/HOBt | N-Benzylamide derivative | Anticancer lead compound |
| Ethylenediamine | DCC | Bis-amide macrocycle | Chelating agent for metal ions |
Case Study :
Condensation with p-aminobenzoic acid derivatives under NH₄Cl catalysis yields Schiff bases with demonstrated antimicrobial activity (MIC: 1–125 µM against M. tuberculosis) .
Cyclization Reactions
Intramolecular reactions form complex heterocycles:
Mechanism :
Cyclization proceeds via activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the benzimidazole nitrogen .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Application |
|---|---|---|
| UV-C (254 nm), O₂ | Oxazolobenzimidazole | Photodynamic therapy |
| UV-A (365 nm), eosin Y | Cross-linked polymer | Drug delivery matrices |
Quantum Yield :
Φ = 0.32 ± 0.05 for oxazole formation under aerobic conditions .
Scientific Research Applications
Anticancer Properties
4-(1H-benzimidazol-2-yl)butanoic acid and its derivatives have been studied for their anticancer properties. The benzimidazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation.
- Mechanism of Action : Research indicates that compounds with the benzimidazole structure can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting angiogenesis1. The presence of the butanoic acid side chain enhances solubility and bioavailability, making these compounds more effective.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzimidazole exhibited potent activity against various cancer cell lines, including breast and colon cancer cells. The synthesized compounds showed IC50 values significantly lower than those of standard chemotherapeutics2.
Antibacterial Activity
Recent investigations have also focused on the antibacterial properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)butanoic acid.
- Research Findings : A series of triaryl benzimidazole compounds were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 0.06 to 8 μg/mL2. This suggests that modifications to the benzimidazole structure can yield effective antibacterial agents.
Pharmaceutical Applications
The compound's pharmaceutical relevance is underscored by its relationship with bendamustine, which is used clinically for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
- Formulation Development : Research has focused on optimizing the formulation of bendamustine to improve stability and reduce degradation during storage3. This includes lyophilized preparations that utilize 4-(1H-benzimidazol-2-yl)butanoic acid as an active pharmaceutical ingredient (API), ensuring higher purity levels and efficacy4.
Synthesis and Derivative Exploration
The synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid involves several chemical reactions that can be modified to create various derivatives with enhanced properties.
- Synthetic Pathways : The synthesis typically begins with the reaction of benzimidazole derivatives with butanoic acid under specific conditions to yield the target compound. Variations in substituents on the benzimidazole ring have been shown to influence biological activity significantly1 .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(1{H}-benzimidazol-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituents on the benzimidazole core or the carboxylic acid chain, leading to variations in physicochemical and biological properties.
Key Comparative Findings
Electronic and Optical Properties: 4-(1H-Benzimidazol-2-yl)butanoic acid exhibits a moderate nonlinear optical (NLO) response due to its π-conjugated system. However, derivatives like 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid show enhanced intramolecular charge transfer (ICT), achieving β₀ values comparable to [salicylidenephenyl]benzimidazole (Spbzl) . Electron-withdrawing groups (e.g., carboxylic acid) reduce ICT compared to electron-donating substituents (e.g., morpholinyl), which improve polarizability .
Biological Activity: The unsubstituted benzimidazole core in 4-(1H-benzimidazol-2-yl)butanoic acid demonstrates moderate antiproliferative activity. In contrast, morpholinyl-substituted analogues (e.g., bendamustine impurity) exhibit enhanced cytotoxicity due to improved membrane permeability and target binding . Ester derivatives (e.g., ethyl 4-oxobutanoate) show reduced bioactivity compared to the carboxylic acid form, highlighting the importance of the free -COOH group for pharmacological interactions .
Synthetic Flexibility: The carboxylic acid moiety in 4-(1H-benzimidazol-2-yl)butanoic acid allows for facile derivatization into esters, amides, or hydrazides. For example, conversion to ethyl esters or hydrazides enables tuning of solubility and reactivity for specific applications .
Solubility and Stability
Biological Activity
4-(1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article provides a detailed overview of the biological activity of 4-(1H-benzimidazol-2-yl)butanoic acid, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 4-(1H-benzimidazol-2-yl)butanoic acid can be represented as follows:
This compound features a benzimidazole ring, which is crucial for its biological activity. The presence of the butanoic acid side chain enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole compounds, 4-(1H-benzimidazol-2-yl)butanoic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods, showing promising results comparable to standard antibiotics like ciprofloxacin .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)butanoic acid | Staphylococcus aureus | 8 |
| 4-(1H-benzimidazol-2-yl)butanoic acid | Escherichia coli | 16 |
Antitumor Activity
The antitumor potential of 4-(1H-benzimidazol-2-yl)butanoic acid has been explored in various cancer cell lines. In vitro studies showed that this compound significantly inhibited the proliferation of lung cancer cells (A549), with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are common pathways for anticancer agents .
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, 4-(1H-benzimidazol-2-yl)butanoic acid has shown significant anti-inflammatory effects in preclinical models. Studies demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. In the case of 4-(1H-benzimidazol-2-yl)butanoic acid, the butanoic acid moiety contributes to its enhanced solubility and interaction with biological targets. Research has shown that modifications at various positions on the benzimidazole ring can lead to improved potency against specific pathogens or tumor cells .
Case Studies
Several studies have highlighted the efficacy of 4-(1H-benzimidazol-2-yl)butanoic acid in various biological contexts:
- Antimicrobial Efficacy : A study reported that this compound exhibited superior antibacterial activity against multi-drug resistant strains of Staphylococcus aureus compared to traditional antibiotics .
- Cancer Treatment : In a comparative analysis with other benzimidazole derivatives, 4-(1H-benzimidazol-2-yl)butanoic acid showed significant promise as an anticancer agent, particularly in lung cancer models .
- Inflammation Models : Experimental models of inflammation demonstrated that this compound could effectively reduce inflammation markers, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
